8-Methoxypyrrolo[1,2-a]quinoxaline
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Overview
Description
8-Methoxypyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the pyrroloquinoxaline family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrrole ring fused to a quinoxaline ring, with a methoxy group attached at the 8th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxypyrrolo[1,2-a]quinoxaline typically involves the cyclization of functionalized pyrroles and quinoxalines. One common method is the intramolecular cyclization of N-phenylpyrroles, which can be induced by irradiation with visible light in the presence of carboxylic acid derivatives . Another approach involves the multistep heterocyclization process starting from substituted 2-nitroanilines or 1,2-phenylenediamine .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis of heterocyclic compounds apply. These include optimizing reaction conditions for yield and purity, using scalable reagents, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 8-Methoxypyrrolo[1,2-a]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce pyrroloquinoxaline alcohols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-Methoxypyrrolo[1,2-a]quinoxaline involves its interaction with specific molecular targets and pathways:
Protein Kinase Inhibition: The compound inhibits Akt kinase, a serine/threonine kinase involved in regulating cell survival and apoptosis.
Enzyme Inhibition: It acts as an inhibitor of enzymes such as RAD51, which is involved in DNA repair, and FAAH, which is associated with the endocannabinoid system.
Comparison with Similar Compounds
8-Methoxypyrrolo[1,2-a]quinoxaline can be compared with other similar compounds in the pyrroloquinoxaline family:
Pyrrolo[1,2-a]quinoxaline: The parent compound without the methoxy group.
Pyrrolo[2,3-b]quinoxaline: A structural isomer with different ring fusion.
Indolo[1,2-a]quinoxaline: A related compound with an indole ring instead of a pyrrole ring.
Uniqueness: The presence of the methoxy group at the 8th position in this compound imparts unique chemical properties and biological activities compared to its analogues .
Properties
Molecular Formula |
C12H10N2O |
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Molecular Weight |
198.22 g/mol |
IUPAC Name |
8-methoxypyrrolo[1,2-a]quinoxaline |
InChI |
InChI=1S/C12H10N2O/c1-15-10-4-5-11-12(7-10)14-6-2-3-9(14)8-13-11/h2-8H,1H3 |
InChI Key |
CBDPSRUYNWYAOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=CC3=CC=CN32 |
Origin of Product |
United States |
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